3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Catalog No.
S3041679
CAS No.
1705508-09-3
M.F
C21H18FNO3S
M. Wt
383.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2...

CAS Number

1705508-09-3

Product Name

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

IUPAC Name

3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one

Molecular Formula

C21H18FNO3S

Molecular Weight

383.44

InChI

InChI=1S/C21H18FNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2

InChI Key

NKVOOIRTJQJSLJ-UHFFFAOYSA-N

SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O

solubility

not available

Here's what we can glean based on the structure of the molecule:

  • Heterocyclic Scaffold

    The molecule possesses several heterocyclic rings, including a chromanone core (2H-chromen-2-one) and a thiazepane ring. Heterocyclic compounds are frequently explored in medicinal chemistry due to their prevalence in numerous biologically active natural products [1].

  • Functional Groups

    The presence of a ketone (C=O) and a fluorophenyl group suggests potential interactions with biological targets. Ketones can participate in hydrogen bonding, while the fluorine atom can influence the molecule's lipophilicity and reactivity [2].

Further Exploration:

Given the lack of specific information on 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one, scientific research applications can be explored through the following avenues:

  • Patent Literature

    Searching scientific databases and patent filings may reveal investigations into this specific compound or similar structures for potential therapeutic applications [3].

  • Chemical Similarity Analysis

    By analyzing compounds with similar structures and their documented biological activities, researchers can infer potential applications for 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one [4].

Citations:

  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry (5th ed.). Wiley.
  • Muller, K., Furukawa, T., & Tode, S. (2007). Fluorine in medicinal chemistry: Recent achievements and future directions. Journal of Fluorine Chemistry, 128(2), 143-161.
  • PubChem

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound that integrates a chromenone structure with a thiazepane moiety and a fluorophenyl substituent. This compound is characterized by its unique arrangement of functional groups, which includes a chromenone core, a thiazepane ring, and a carbonyl group attached to the thiazepane. The presence of the 2-fluorophenyl group enhances its chemical properties and potential biological activities.

The chemical reactivity of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can be analyzed through various reactions:

  • Oxidation: The compound can undergo oxidation reactions, often utilizing oxidizing agents like potassium permanganate.
  • Reduction: Reduction can be facilitated by reagents such as lithium aluminum hydride, particularly targeting the carbonyl group.
  • Nucleophilic Substitution: The thiazepane ring can participate in nucleophilic substitution reactions, where nucleophiles attack electrophilic centers on the aromatic rings or carbonyl groups.

These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing derivatives with varied properties.

The biological activity of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is significant due to its structural features. Compounds containing thiazepane and chromenone moieties have been reported to exhibit various pharmacological effects, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: The unique structure may interact with cellular targets involved in cancer progression, leading to potential therapeutic applications.
  • Anti-inflammatory Effects: Similar compounds have demonstrated the ability to reduce inflammation in biological systems.

The synthesis of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions:

  • Formation of Thiazepane Ring: The initial step often involves cyclization reactions using precursors such as 1,4-dihalobutane and thiol derivatives.
  • Introduction of Fluorophenyl Group: This is achieved through nucleophilic aromatic substitution, where the fluorophenyl group is introduced onto the thiazepane ring.
  • Synthesis of Chromenone Core: The chromenone structure can be synthesized through condensation reactions involving appropriate aldehydes or ketones with phenolic compounds.
  • Final Assembly: The final compound is formed by coupling the chromenone with the thiazepane derivative.

3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and medicinal chemistry.

Interaction studies focus on how 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to specific proteins can provide insights into its mechanism of action.
  • Receptor Interaction: Understanding how it interacts with cellular receptors can elucidate its pharmacological effects and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepaneContains benzofuran and thiazepane ringsExhibits diverse biological activities
5-(1-bromothiophen-2-yl) derivativesShares thiophene moietyStudied for potential anticancer applications
7-(thiophen-2-yl)-N-(thiophen-2-yl)-1,4-thiazepaneLacks fluorinated substituentsDifferent reactivity profiles
4-(5-acetylthiophene-2-carbonyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepaneIncorporates acetyl groupPotentially enhanced reactivity

The uniqueness of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.

XLogP3

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Dates

Last modified: 08-18-2023

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